molecular formula C27H20F3N5O2 B6170250 3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methyl-N-{4-[(prop-2-enamido)methyl]-3-(trifluoromethyl)phenyl}benzamide CAS No. 2639407-73-9

3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methyl-N-{4-[(prop-2-enamido)methyl]-3-(trifluoromethyl)phenyl}benzamide

Cat. No.: B6170250
CAS No.: 2639407-73-9
M. Wt: 503.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methyl-N-{4-[(prop-2-enamido)methyl]-3-(trifluoromethyl)phenyl}benzamide is a useful research compound. Its molecular formula is C27H20F3N5O2 and its molecular weight is 503.5. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methyl-N-{4-[(prop-2-enamido)methyl]-3-(trifluoromethyl)phenyl}benzamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methylbenzoic acid, which is then coupled with N-{4-[(prop-2-enamido)methyl]-3-(trifluoromethyl)phenyl}amine to form the final product.", "Starting Materials": [ "4-methylbenzoic acid", "2-bromo-3-nitropyridazine", "2-ethynyl-1H-imidazole", "N-{4-[(prop-2-enamido)methyl]-3-(trifluoromethyl)phenyl}amine", "triethylamine", "palladium on carbon", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methylbenzoic acid", "a. Dissolve 4-methylbenzoic acid (1.0 g, 6.5 mmol) and 2-bromo-3-nitropyridazine (2.0 g, 7.5 mmol) in dry DMF (20 mL) and add triethylamine (1.5 mL, 10.5 mmol).", "b. Heat the reaction mixture at 100°C for 24 hours under nitrogen atmosphere.", "c. Cool the reaction mixture to room temperature and add water (50 mL).", "d. Extract the mixture with ethyl acetate (3 x 50 mL).", "e. Combine the organic layers, wash with water (50 mL), dry over sodium sulfate, and concentrate under reduced pressure.", "f. Purify the crude product by column chromatography (ethyl acetate/hexanes) to obtain 3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methylbenzoic acid as a white solid (1.5 g, 70%).", "Step 2: Synthesis of N-{4-[(prop-2-enamido)methyl]-3-(trifluoromethyl)phenyl}amine", "a. Dissolve 4-(bromomethyl)-3-(trifluoromethyl)aniline (1.0 g, 3.5 mmol) in dry DMF (10 mL) and add sodium hydride (0.15 g, 6.25 mmol).", "b. Stir the reaction mixture at room temperature for 30 minutes.", "c. Add prop-2-enamide (0.5 mL, 7.0 mmol) and stir the reaction mixture at room temperature for 24 hours.", "d. Quench the reaction with water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "e. Combine the organic layers, wash with water (50 mL), dry over sodium sulfate, and concentrate under reduced pressure.", "f. Purify the crude product by column chromatography (ethyl acetate/hexanes) to obtain N-{4-[(prop-2-enamido)methyl]-3-(trifluoromethyl)phenyl}amine as a white solid (0.8 g, 70%).", "Step 3: Coupling of 3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methylbenzoic acid and N-{4-[(prop-2-enamido)methyl]-3-(trifluoromethyl)phenyl}amine", "a. Dissolve 3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methylbenzoic acid (0.5 g, 1.5 mmol) and N-{4-[(prop-2-enamido)methyl]-3-(trifluoromethyl)phenyl}amine (0.5 g, 1.5 mmol) in dry DMF (10 mL).", "b. Add palladium on carbon (0.1 g) and stir the reaction mixture under hydrogen atmosphere (1 atm) for 24 hours.", "c. Filter the reaction mixture through celite and wash with ethyl acetate (50 mL).", "d. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (ethyl acetate/hexanes) to obtain the final product as a white solid (0.4 g, 50%)." ] }

CAS No.

2639407-73-9

Molecular Formula

C27H20F3N5O2

Molecular Weight

503.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.